molecular formula C19H14N2OS2 B14729672 Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate CAS No. 6457-28-9

Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate

Katalognummer: B14729672
CAS-Nummer: 6457-28-9
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: JSYCYHGHIZIJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate is a complex organic compound with the molecular formula C17H12N2O It is known for its unique structure, which includes a benzoyl group, a cyano group, and a carbodithioate group attached to an isoquinoline backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate typically involves the reaction of isoquinoline with benzoyl chloride and potassium cyanide in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide and sodium hydrosulfide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzoyl-1-cyano-1,2-dihydroisoquinoline: Similar structure but lacks the carbodithioate group.

    Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline: Similar but without the carbodithioate group.

Uniqueness

Methyl 2-benzoyl-1-cyano-1,2-dihydroisoquinoline-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

6457-28-9

Molekularformel

C19H14N2OS2

Molekulargewicht

350.5 g/mol

IUPAC-Name

methyl 2-benzoyl-1-cyanoisoquinoline-1-carbodithioate

InChI

InChI=1S/C19H14N2OS2/c1-24-18(23)19(13-20)16-10-6-5-7-14(16)11-12-21(19)17(22)15-8-3-2-4-9-15/h2-12H,1H3

InChI-Schlüssel

JSYCYHGHIZIJQK-UHFFFAOYSA-N

Kanonische SMILES

CSC(=S)C1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.